m-PEG15-acetic acid

PROTAC Linker Hydrophilicity LogP

m-PEG15-acetic acid is a monodisperse, methoxy-terminated polyethylene glycol (mPEG) derivative with a terminal carboxylic acid, classified as a PROTAC (PROteolysis TArgeting Chimera) linker. Its precise structure (C33H66O18, exact mass 750.42 g/mol) comprises 15 ethylene glycol repeat units, providing a defined, flexible, and hydrophilic spacer.

Molecular Formula C33H66O18
Molecular Weight 750.9 g/mol
Cat. No. B12422945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG15-acetic acid
Molecular FormulaC33H66O18
Molecular Weight750.9 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C33H66O18/c1-36-2-3-37-4-5-38-6-7-39-8-9-40-10-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-23-47-24-25-48-26-27-49-28-29-50-30-31-51-32-33(34)35/h2-32H2,1H3,(H,34,35)
InChIKeyRXTPSHDLOBMKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG15-Acetic Acid: What Is It, and Why Its Exact Composition Matters


m-PEG15-acetic acid is a monodisperse, methoxy-terminated polyethylene glycol (mPEG) derivative with a terminal carboxylic acid, classified as a PROTAC (PROteolysis TArgeting Chimera) linker . Its precise structure (C33H66O18, exact mass 750.42 g/mol) comprises 15 ethylene glycol repeat units, providing a defined, flexible, and hydrophilic spacer [1]. As a reagent, it enables covalent conjugation to primary amines via standard carbodiimide (e.g., EDC) chemistry, making it a critical building block for constructing targeted protein degraders . Unlike polydisperse PEGs, its uniform chain length (polydispersity index = 1.0) ensures batch-to-batch consistency in conjugate synthesis and characterization [2].

The Substitution Pitfall: Why m-PEG15-Acetic Acid Is Not an Off-the-Shelf PEG Linker


In PROTAC design, the linker is not a passive spacer; its length and composition directly dictate the formation of a productive ternary complex between the target protein and the E3 ligase . Simply substituting m-PEG15-acetic acid with a shorter (e.g., PEG8) or longer (e.g., PEG24) analog can disrupt this geometry, potentially abolishing target degradation or, conversely, promoting off-target protein interactions . Furthermore, the specific physiochemical profile of a 15-unit PEG chain—its precise balance of hydrophilicity (LogP -2.5), molecular flexibility (47 rotatable bonds), and aqueous solubility—is not interchangeable with linkers of different lengths . Using a polydisperse PEG mixture, rather than a monodisperse linker like m-PEG15-acetic acid, introduces significant heterogeneity into the final PROTAC molecule, compromising analytical characterization and raising reproducibility concerns for biological assays [1].

m-PEG15-Acetic Acid: Evidence-Based Differentiation for Scientific Selection


Comparative Hydrophilicity: m-PEG15-acetic acid vs. Shorter PEG8 Linker

The m-PEG15-acetic acid linker is significantly more hydrophilic than a shorter PEG8-acetic acid analog, a critical property for maintaining solubility of the final PROTAC construct and preventing non-specific hydrophobic aggregation . This is quantitatively reflected in the predicted partition coefficient (LogP).

PROTAC Linker Hydrophilicity LogP

Enhanced Molecular Flexibility: m-PEG15-acetic acid vs. Shorter PEG Linkers

The 15-unit PEG chain of m-PEG15-acetic acid provides substantially greater conformational flexibility than shorter PEG linkers, enabling it to better bridge the distance between target protein and E3 ligase binding pockets in a ternary complex . This is quantifiable by the number of rotatable bonds.

PROTAC Linker Conformational Flexibility Rotatable Bonds

Monodispersity vs. Polydisperse PEG: Ensuring Batch-to-Batch Reproducibility

As a monodisperse PEG linker, m-PEG15-acetic acid has a defined, single molecular weight and a polydispersity index (PDI) of 1.0, unlike traditional polydisperse PEGs which are mixtures of various chain lengths [1][2]. This uniformity is a critical differentiator for analytical and regulatory purposes.

PROTAC Linker Monodisperse PEG Analytical Characterization

Optimized Application Scenarios for m-PEG15-Acetic Acid in PROTAC Development


Synthesis of PROTACs Requiring a Mid-Length, Flexible, and Hydrophilic Spacer

This is the primary application. m-PEG15-acetic acid is specifically used to conjugate a target protein ligand (warhead) to an E3 ligase ligand, creating a PROTAC molecule. Its 15-unit PEG chain provides an optimal balance of solubility (LogP -2.5) and flexibility (47 rotatable bonds) for many target/E3 ligase pairs, facilitating ternary complex formation . The terminal carboxylic acid enables straightforward conjugation to amine-containing ligands via EDC/NHS chemistry [1].

Bioconjugation to Improve the Pharmacokinetic Profile of Therapeutic Candidates

While a research reagent, m-PEG15-acetic acid can be used to PEGylate small molecule drug candidates or peptides. Attachment of this hydrophilic, non-immunogenic polymer is a well-established strategy to increase aqueous solubility, reduce aggregation, and prolong in vivo circulation half-life by reducing renal clearance [2][3].

Constructing Well-Defined Linker-Payloads for Antibody-Drug Conjugates (ADCs)

PEG linkers are increasingly used in ADC design to overcome the hydrophobicity of potent cytotoxic payloads, enabling higher drug-to-antibody ratios (DARs) without causing aggregation [4]. The monodisperse nature of m-PEG15-acetic acid makes it a valuable tool for creating homogeneous ADC constructs with precisely defined DARs, which is crucial for both analytical characterization and therapeutic consistency [5].

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